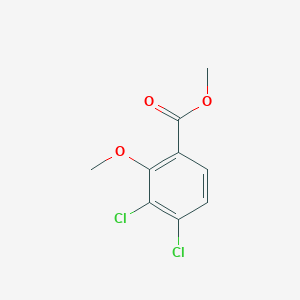

Methyl 3,4-dichloro-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,4-dichloro-2-methoxybenzoate is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one methoxy group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dichloro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dichloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dichloro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

Substitution: Substituted derivatives of this compound.

Reduction: Methyl 3,4-dichloro-2-methoxybenzyl alcohol.

Oxidation: 3,4-Dichloro-2-methoxybenzoic acid.

Scientific Research Applications

Methyl 3,4-dichloro-2-methoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3,4-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine and methoxy substituents play a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Methyl 3,4-dichloro-2-methoxybenzoate can be compared with other similar compounds, such as:

Methyl 2-methoxybenzoate: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.

Methyl 3,4-dichlorobenzoate: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

Methyl 3,4-dimethoxybenzoate: Contains an additional methoxy group, leading to variations in its chemical and biological properties

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions and interact with diverse molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Biological Activity

Methyl 3,4-dichloro-2-methoxybenzoate, a compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.06 g/mol, has garnered attention for its potential biological activities, particularly in the realms of fungicidal and herbicidal properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzoate structure. The specific arrangement of these substituents is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H8Cl2O3 |

| Molecular Weight | 235.06 g/mol |

| CAS Number | 1935543-22-8 |

Fungicidal Activity

Recent studies have demonstrated that derivatives of dichloro-substituted benzoates exhibit significant fungicidal properties. For instance, research indicates that this compound shows promising activity against various fungal pathogens.

Case Study: Efficacy Against Fungal Pathogens

In a study assessing the fungicidal activity of several compounds, this compound was evaluated alongside other derivatives. The results indicated:

- In vitro Activity : The compound displayed effective inhibition against pathogens such as Alternaria solani and Botrytis cinerea, with EC50 values ranging from 2.90 to 5.56 μg/mL.

- In vivo Bioassays : At concentrations of 25 µg/mL, the compound maintained an inhibition rate comparable to that of established fungicides .

Herbicidal Potential

The herbicidal activity of this compound has also been investigated. The synthesis of new derivatives through reactions involving this compound has shown potential in developing environmentally friendly herbicides.

The mechanism underlying the herbicidal activity appears to be linked to its ability to disrupt metabolic pathways in target plants. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance or reduce this activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

- The presence of chlorine atoms significantly influences the compound's reactivity and efficacy against pathogens.

- Methoxy substitution plays a role in modulating antifungal activity; compounds lacking this group often exhibit enhanced potency .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with related compounds is insightful.

| Compound | EC50 (μg/mL) | Activity Type |

|---|---|---|

| This compound | 2.90 - 5.56 | Fungicidal |

| Lead Compound (1a) | 1.92 - 9.37 | Fungicidal |

| Methyl 2,5-dichlorobenzoate | Not specified | Herbicidal potential |

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

methyl 3,4-dichloro-2-methoxybenzoate |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 |

InChI Key |

JEFVFIAJNDIAEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.